(furan-3-yl)trimethylsilane
Description
(Furan-3-yl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl (-Si(CH₃)₃) group attached to the 3-position of a furan ring. The furan moiety is an electron-rich aromatic heterocycle, while the silyl group confers steric bulk and modulates electronic properties. This compound is primarily utilized in organic synthesis as a stabilizing group for reactive intermediates, a coupling partner in cross-catalyzed reactions, or a precursor for functionalized heterocycles .
Properties
Molecular Formula |
C7H12OSi |
|---|---|
Molecular Weight |
140.25 g/mol |
IUPAC Name |
furan-3-yl(trimethyl)silane |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3 |
InChI Key |
UKWXFLCAYWYEBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trimethylsilyl group can be replaced by other electrophiles.
Protodesilylation: This reaction involves the removal of the trimethylsilyl group, typically using acidic conditions such as aqueous methanol-perchloric acid.
Radical Reactions: This compound can also undergo radical reactions, where the trimethylsilyl group can be involved in radical-based transformations.
Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(furan-3-yl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials, including polymers and other silicon-containing materials.
Biological Studies: While specific biological applications are less common, the compound’s reactivity can be leveraged in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Silyl Group Variations
Key Findings :
Substituent Variation: Fluorinated and Organometallic Analogues
Key Findings :
- Electronic Effects : CF₃ groups (electron-withdrawing) contrast with furan’s electron-donating nature, leading to divergent reactivity in silylation reactions .
- Toxicity Profile : Mercury-containing analogues (e.g., bis(furan-3-yl)mercury) pose significant environmental and health risks compared to silicon-based compounds .
Key Findings :
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
